molecular formula C12H7F4IN2O2 B2610023 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one CAS No. 1836233-22-7

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one

カタログ番号: B2610023
CAS番号: 1836233-22-7
分子量: 414.098
InChIキー: YVSJZLASJJIUKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, referred to as the "acetic imidazole Togni reagent," is a hypervalent iodine(III) derivative featuring a tetrafluoroethyl-imidazole substituent and a benzoiodoxole core. It is structurally distinct due to its combination of a fluorinated alkyl chain, an imidazole heterocycle, and an iodine-oxygen heterocyclic ring. Its primary application lies in bioconjugation chemistry, particularly for site-selective modification of biomolecules such as monoclonal antibodies (e.g., trastuzumab) . The fluorine atoms enhance stability and modulate electronic properties, while the imidazole group facilitates nucleophilic substitution reactions under mild conditions.

特性

IUPAC Name

1-(1,1,2,2-tetrafluoro-2-imidazol-1-ylethyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-6-5-18-7-19)17-9-4-2-1-3-8(9)10(20)21-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSJZLASJJIUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CN=C3)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one typically involves multiple steps, starting with the preparation of the imidazole ring and the fluorinated ethyl group. One common method involves the reaction of 1,1,2,2-tetrafluoroethyl iodide with imidazole in the presence of a base to form the intermediate 1-[1,1,2,2-tetrafluoro-2-(1H-imidazole-1-yl)ethyl]imidazole. This intermediate is then reacted with 1,2-benzoiodoxole-3-one under specific conditions to yield the final product .

化学反応の分析

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorinated ethyl group and the imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorinated ethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features:

  • Benzoiodoxole Core : Shared with the acetic Togni reagent (1-(trifluoromethyl)-1λ⁵-benzo-[d][1,2]-iodaoxol-3(1H)-one), but differs in substituents.
  • Fluorination Pattern: The tetrafluoroethyl group provides greater steric bulk and electron-withdrawing effects compared to trifluoromethyl or monofluoroalkyl groups in analogs.
  • Imidazole vs. Other Heterocycles: The 1H-imidazole substituent distinguishes it from non-imidazole-containing hypervalent iodine reagents.

Comparative Data Table:

Compound Name Structural Features Fluorination Pattern Key Applications References
1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one Benzoiodoxole core, tetrafluoroethyl-imidazole substituent 1,1,2,2-Tetrafluoroethyl Protein bioconjugation, antibody labeling
Acetic Togni reagent (1-(trifluoromethyl)-benzoiodoxol-3-one) Benzoiodoxole core, trifluoromethyl substituent Trifluoromethyl Trifluoromethylation reactions
2-(Trifluoromethyl)-1H-benzo[d]imidazole Benzimidazole core, trifluoromethyl group at position 2 Trifluoromethyl Antimicrobial agents, material science
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole Imidazole core with aryl and trifluoromethylphenyl substituents Trifluoromethylphenyl Catalysis, ligand synthesis
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Benzimidazole core with fluorinated benzodioxole and aryl groups Monofluoro (position 5) Pharmaceutical intermediates

Reactivity and Application Insights

  • Bioconjugation Efficiency: The acetic imidazole Togni reagent demonstrates superior site selectivity in modifying trastuzumab compared to its non-imidazole analogs, attributed to the imidazole's nucleophilic displacement capability .
  • Fluorination Effects : The tetrafluoroethyl group enhances oxidative stability compared to trifluoromethyl analogs, reducing side reactions in aqueous environments .
  • Synthetic Accessibility : Unlike benzimidazole derivatives (e.g., ), which require reflux conditions and acidic catalysts, the target compound is synthesized via controlled fluorination and imidazole coupling, enabling scalability .

Research Findings and Limitations

  • Trastuzumab Modification : The reagent selectively modifies surface-exposed residues (e.g., lysine or tyrosine) in trastuzumab, enabling precise epitope mapping of HER2 interactions .
  • Thermal Stability: Fluorinated imidazole derivatives exhibit higher thermal stability (decomposition >200°C) than non-fluorinated analogs, as observed in related benzimidazoles .
  • Limitations : The tetrafluoroethyl chain may reduce solubility in polar solvents, necessitating co-solvents like diglyme or HFE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether) for reactions .

生物活性

Chemical Structure and Properties

The compound features a complex structure that includes a benzoiodoxole moiety and a tetrafluoroethyl group attached to an imidazole ring. This configuration contributes to its unique properties.

Structural Formula

C15H12F4N2O2\text{C}_{15}\text{H}_{12}\text{F}_4\text{N}_2\text{O}_2

The biological activity of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary research indicates that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Potential : The compound has shown promise in inhibiting tumor cell growth in vitro, suggesting potential applications in cancer therapy.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against several pathogenic bacteria. Results indicated that it exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

2. Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting a role in programmed cell death.

Toxicological Profile

Assessments of the compound's toxicity have shown low cytotoxicity in normal human cell lines, indicating a favorable safety profile for therapeutic applications. However, further studies are needed to fully understand its pharmacokinetics and long-term effects.

Comparative Biological Activity Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli[Case Study 1]
AnticancerInduction of apoptosis in cancer cell lines[Case Study 2]
Enzyme InhibitionPotential inhibition of metabolic enzymes[Research Findings]
CytotoxicityLow toxicity in normal cells[Toxicological Study]

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the imidazole ring and benzoiodoxole structure have been explored to improve efficacy and selectivity against target enzymes.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the specific pathways affected by the compound will aid in elucidating its therapeutic potential.
  • In Vivo Studies : Animal models will provide insights into pharmacodynamics and pharmacokinetics.
  • Clinical Trials : Eventually, clinical trials will be necessary to assess safety and efficacy in human populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。